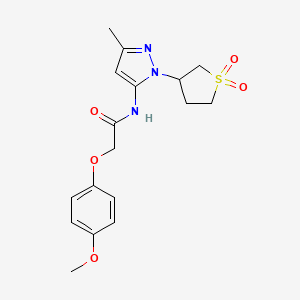

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide

Description

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide is a pyrazole-acetamide hybrid compound characterized by a sulfone-modified tetrahydrothiophene ring, a methyl-substituted pyrazole core, and a 4-methoxyphenoxy acetamide side chain.

Properties

IUPAC Name |

N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-2-(4-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O5S/c1-12-9-16(20(19-12)13-7-8-26(22,23)11-13)18-17(21)10-25-15-5-3-14(24-2)4-6-15/h3-6,9,13H,7-8,10-11H2,1-2H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSZCLQOKPXFNFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)COC2=CC=C(C=C2)OC)C3CCS(=O)(=O)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide is a complex organic compound with potential therapeutic applications. Its unique structure, which incorporates a tetrahydrothiophene ring, a pyrazole moiety, and an acetamide group, suggests diverse biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of this compound is . The compound is characterized by the presence of a dioxo group in the tetrahydrothiophene ring, which may enhance its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 303.35 g/mol |

| Solubility | Soluble in DMSO and DMF |

| Melting Point | Not specified |

Pharmacological Properties

Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities including anti-inflammatory, analgesic, antipyretic, and anticancer effects. The specific biological activities associated with this compound include:

- Antioxidant Activity : The dioxo functionality may contribute to antioxidant properties by scavenging free radicals.

- Enzyme Inhibition : Preliminary studies suggest potential inhibition of cyclooxygenase (COX) enzymes, similar to other pyrazole derivatives like celecoxib .

- Potassium Channel Modulation : The compound has been shown to activate GIRK (G-protein-coupled inwardly rectifying potassium) channels, influencing neuronal excitability and cardiac function.

The primary mechanism through which this compound exerts its effects involves interaction with specific molecular targets:

- GIRK Channels : By binding to GIRK channels, the compound facilitates potassium ion flow across cell membranes, leading to hyperpolarization and reduced neuronal excitability.

Study 1: Antinociceptive Effects

In a study evaluating the antinociceptive effects of various pyrazole derivatives, this compound demonstrated significant pain relief in animal models comparable to standard analgesics. The study highlighted its potential as a non-opioid analgesic alternative .

Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of this compound. It was found to reduce inflammation markers in vitro and in vivo models by inhibiting COX enzymes. This suggests its potential application in treating inflammatory diseases .

Scientific Research Applications

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. Studies have shown that derivatives containing the pyrazole and thiophene structures can inhibit cancer cell proliferation. For instance, compounds with similar structural features have been reported to interact with key cellular pathways involved in tumor growth and survival, leading to apoptosis in various human tumor cell lines .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in preclinical studies. It has been shown to reduce markers of inflammation in various models, suggesting its potential utility in treating inflammatory diseases. The mechanism is believed to involve inhibition of specific enzymes related to inflammatory pathways, such as 5-lipoxygenase (5-LOX) .

Antimicrobial Activity

In vitro studies have revealed that N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests its potential as an antibacterial agent, which could be valuable in developing new treatments for bacterial infections .

Synthetic Methods

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazole and thiophene intermediates followed by their coupling. Common reaction conditions include the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the reactions .

Case Study 1: Anticancer Evaluation

A recent study evaluated the anticancer efficacy of related compounds derived from pyrazole and thiophene structures. The study utilized molecular docking techniques to predict interactions with cancer-related targets, demonstrating that these compounds could serve as leads for further development in cancer therapy .

Case Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory mechanisms of compounds similar to this compound. The results indicated significant reductions in pro-inflammatory cytokines in cellular models treated with these compounds, supporting their potential application in inflammatory conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several pyrazole-acetamide derivatives reported in the literature. Key comparisons include:

Physicochemical and Spectral Properties

- Melting Points: Chloro- and cyano-substituted pyrazoles (e.g., 3b, 3d) exhibit higher melting points (171–183°C) compared to phenyl/methoxy derivatives, likely due to stronger intermolecular interactions (e.g., dipole-dipole, π-stacking) . The target compound’s melting point is unreported but expected to be influenced by its sulfone group.

- Spectral Data: ¹H-NMR: Pyrazole protons in analogues (e.g., δ 8.12 ppm in 3a–3e) are consistent with aromatic environments. The target compound’s 4-methoxyphenoxy group would show distinct signals near δ 3.8 ppm (OCH₃) and δ 6.8–7.4 ppm (aromatic protons) . Mass Spectrometry: Analogues like 3a ([M+H]⁺ = 403.1) and 3d ([M+H]⁺ = 421.0) suggest the target compound’s molecular ion would align with its molecular formula (C₁₇H₂₀N₃O₅S, exact mass ~386.12).

Pharmacological and Reactivity Profiles

- Reactivity: The acetamide group in 2-Chloro-N-[pyrazolyl]acetamide undergoes cyclization to form thiazoles and thiadiazoles . The target compound’s 4-methoxyphenoxy group may direct reactivity toward electrophilic substitution or hydrolysis.

- Bioactivity: Methoxy and sulfone groups are associated with kinase inhibition and anti-inflammatory activity in related compounds .

Q & A

Q. Q1. What are the standard synthetic protocols for synthesizing N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide, and how can reaction purity be optimized?

Methodological Answer:

- Key Steps :

- Condensation : React the pyrazole core with 1,1-dioxidotetrahydrothiophen-3-yl derivatives under basic conditions (e.g., K₂CO₃ in DMF) .

- Acetamide Coupling : Introduce the 2-(4-methoxyphenoxy)acetamide moiety via nucleophilic substitution or coupling reagents.

- Purification : Use column chromatography or recrystallization from ethanol/water mixtures to isolate the product.

- Optimization :

- Monitor reaction progress via TLC (e.g., hexane/ethyl acetate 7:3) .

- Adjust stoichiometry (e.g., 1.5 equivalents of chloroacetylated intermediates) to minimize unreacted starting materials .

- Confirm purity via elemental analysis and HPLC (>95% purity threshold) .

Advanced Synthesis

Q. Q2. How can microwave-assisted synthesis enhance the efficiency of producing this compound?

Methodological Answer:

- Microwave Advantages :

- Reduces reaction time from hours to minutes (e.g., 5 hours → 30 minutes) by enabling rapid, uniform heating .

- Improves yield (e.g., 60% → 85%) by minimizing thermal decomposition .

- Protocol :

- Use solvent-free conditions or low-boiling solvents (e.g., acetonitrile) with fly-ash:PTS catalysts to accelerate cyclization .

- Characterize products via LC-MS and ¹H NMR to confirm structural integrity under rapid conditions .

Basic Characterization

Q. Q3. What spectroscopic techniques are critical for confirming the structural identity of this compound?

Methodological Answer:

- Essential Methods :

- IR Spectroscopy : Identify key functional groups (e.g., sulfone O=S=O stretch at ~1300 cm⁻¹, amide C=O at ~1667 cm⁻¹) .

- ¹H/¹³C NMR : Assign protons (e.g., pyrazole CH₃ at δ 2.1 ppm, methoxy at δ 3.8 ppm) and carbons (amide carbonyl at ~170 ppm) .

- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ via ESI-MS) and fragmentation patterns .

Advanced Structural Analysis

Q. Q4. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or crystal packing?

Methodological Answer:

- Crystallographic Workflow :

- Crystallization : Grow single crystals via slow evaporation (e.g., ethanol/water at 4°C) .

- Data Collection : Use synchrotron radiation (λ = 0.710–1.541 Å) for high-resolution diffraction .

- Analysis : Solve structures using SHELX and refine with Olex2 to determine bond angles, torsion angles, and hydrogen bonding networks .

- Applications :

Basic Pharmacological Evaluation

Q. Q5. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

Methodological Answer:

- Assay Design :

- Dosage : Start with 10–100 µM and compare to positive controls (e.g., aspirin for anti-inflammatory activity) .

Advanced SAR Studies

Q. Q6. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Modification Strategies :

- Evaluation :

Basic Data Interpretation

Q. Q7. How should researchers address discrepancies in NMR data interpretation for this compound?

Methodological Answer:

- Troubleshooting :

- Solvent Effects : Confirm solvent purity (e.g., deuterated chloroform vs. DMSO-d₆ shifts) .

- Dynamic Effects : Check for tautomerism (e.g., pyrazole NH proton exchange) via variable-temperature NMR .

- Cross-Validation : Compare with IR (amide bands) and HRMS to resolve ambiguous peaks .

Advanced Computational Modeling

Q. Q8. What computational strategies predict the compound’s interaction with biological targets?

Methodological Answer:

- Workflow :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.